Sodium Colistin A-d5 Methanesulfonate
Description
Properties
Molecular Formula |
N/A |
|---|---|
Synonyms |
Colistinmethanesulfonic-d5 Acid; Colimycin-d5 M; Colimycin-d5 Sodium Methanesulfonate; Colistimethate-d5; Colistin-d5 Sodium Methanesulfonate-d5; Colistin-d5 Sulfomethate; Colistin-d5 Sulfomethate Sodium; Colistin-d5, Methyl Sulfate Sodium Salt; Coli |
Origin of Product |
United States |
Preparation Methods
Sulfomethylation of Colistin Sulfate
The foundational method involves reacting colistin sulfate with sodium hydroxymethane sulfonate under alkaline conditions. This route avoids formaldehyde, a toxic reagent historically used in CMS synthesis, thereby reducing residual toxins. For deuterated variants, sodium hydroxymethane sulfonate-d5 replaces the protiated analog to introduce five deuterium atoms into the methanesulfonate group.
Reaction Mechanism :
Colistin sulfate is first alkalified using sodium hydroxide (pH 9–13), converting it to freebase colistin. Subsequent sulfomethylation with sodium hydroxymethane sulfonate-d5 proceeds at 50–90°C for 1–24 hours. The reaction is summarized as:
This single-step process minimizes impurities compared to older two-step methods involving formaldehyde.
Deuterium Incorporation Strategies
Deuteration is achieved by substituting hydrogen sources with deuterated reagents:
-
Deuterated Sodium Hydroxymethane Sulfonate : Synthesized via reaction of deuterated formaldehyde (CD₂O) with sodium bisulfite-d (NaSO₃D).
-
Solvent Isotope Effects : Using D₂O as the reaction solvent enhances deuteration efficiency but may slow reaction kinetics due to reduced proton activity.
Reaction Optimization and Process Parameters
Key variables influencing yield and purity include pH, temperature, and resin selection. Data from patent CN102161694B and pharmacokinetic studies inform optimal conditions:
pH and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Initial pH (NaOH) | 10.0–12.0 | Maximizes colistin solubility |
| Reaction temperature | 65–80°C | Balances reaction rate and hydrolysis risk |
| Reaction time | 1–3 hours | Prevents over-sulfomethylation |
Higher pH (>12) accelerates hydrolysis of CMS to colistin, necessitating precise control. For SCA-d5MS, temperatures >80°C risk deuteration loss through H/D exchange.
Resin-Based Purification
Post-reaction purification uses hybrid ion-exchange resins to remove residual colistin and byproducts:
-
Cation resin : Polystyrene storng-acid (e.g., 001×7) binds residual colistin (pKa ~10).
-
Anion resin : Acrylic weak-base (e.g., D318) captures anionic impurities.
Resin Ratios and Performance :
| Colistin Sulfate : Resin (w/w) | Purity (%) | Residual Colistin (%) |
|---|---|---|
| 1:1.5 | 92.3 | 3.8 |
| 1:3.0 | 98.7 | 0.9 |
Higher resin ratios improve purity but increase production costs.
Analytical Characterization of SCA-d5MS
High-Performance Liquid Chromatography (HPLC)
HPLC methods quantify colistin and CMS-d5 in reaction mixtures:
-
Column : C18, 5 µm, 250 × 4.6 mm
-
Mobile phase : Gradient of 0.1% TFA in H₂O and acetonitrile
-
Detection : UV at 214 nm
Retention Times :
-
Colistin A: 12.3 min
-
SCA-d5MS: 14.7 min
Mass Spectrometry (MS)
Deuteration is confirmed via LC-MS/MS:
-
SCA-d5MS : m/z 1175.6 [M+2H]²⁺ (Δ +5 Da vs. non-deuterated CMS)
-
Fragmentation : Loss of SO₃CD₂ (Δ 116.05 Da) confirms deuterated sulfonate group.
Challenges and Mitigation Strategies
Deuterium Stability
-
Hydrolysis Risk : SCA-d5MS may undergo H/D exchange in aqueous media. Lyophilization or storage at -80°C preserves deuteration.
-
Reagent Purity : Sodium hydroxymethane sulfonate-d5 must be >98% isotopic enrichment to avoid protiated byproducts.
Q & A
Q. What is the mechanism of action of CMS against Gram-negative bacteria, and how does its prodrug nature influence experimental design?
CMS is an inactive prodrug that hydrolyzes in vivo to active colistin (polymyxin E). Colistin disrupts bacterial membranes by binding to lipopolysaccharides via electrostatic interactions, increasing permeability and causing cell death . Experimental designs must account for hydrolysis kinetics, as CMS-to-colistin conversion rates vary with pH, temperature, and biological matrices. For in vitro studies, pre-hydrolyzed colistin may be used to bypass this step, but hydrolysis kinetics must be quantified using LC-MS/MS to correlate results with clinical relevance .
Q. How should minimum inhibitory concentration (MIC) testing be optimized for CMS given its physicochemical properties?
CMS has low agar diffusion capacity due to its high molecular weight and polyanionic nature. Broth microdilution (BMD) is recommended over agar dilution or disk diffusion to avoid false-resistant results. Use cation-adjusted Mueller-Hinton broth and interpret results using revised breakpoints (I ≤ 2 µg/mL, R ≥ 4 µg/mL for P. aeruginosa) . Include quality control strains (e.g., E. coli ATCC 25922) to validate assay conditions .
Q. What are the key structural differences between colistin A and B components in CMS, and how do they impact bioactivity?
Colistin A (polymyxin E1) and B (polymyxin E2) differ in fatty acyl chains: colistin A has 6-methyloctanoic acid, while colistin B has methylheptanoic acid. These structural variations affect membrane-binding affinity and antimicrobial potency. Quantify their ratios via HPLC-MS to standardize batches, as minor components (e.g., colistin C) may contribute to heterogeneity in activity .
Q. Why is CMS preferred over colistin sulfate in clinical formulations, and how does this affect toxicity assessments?
CMS (sodium salt) is less toxic than colistin sulfate due to reduced cationic charge and delayed hydrolysis. Toxicity studies should monitor renal function (e.g., serum creatinine) and use in vitro models (e.g., kidney proximal tubule cells) to compare nephrotoxicity thresholds. CMS exhibits ~50% lower cytotoxicity in kidney cells compared to colistin sulfate .
Advanced Research Questions
Q. How can heteroresistance to CMS be detected and mitigated in multidrug-resistant P. aeruginosa isolates?
Heteroresistance arises due to subpopulations with transient tolerance. Use population analysis profiling (PAP) with CMS concentrations ranging from 0.5× to 4× MIC. Combine with time-kill assays to assess regrowth after 24–48 hours. Synergistic combinations (e.g., CMS + carbapenems) can reduce heteroresistance by targeting cell wall synthesis and membrane integrity simultaneously .
Q. What analytical methods are recommended for quantifying CMS and colistin in complex biological matrices?
LC-MS/MS is the gold standard for simultaneous quantification of CMS, colistin A, and colistin B in plasma or tissue. Use deuterated internal standards (e.g., colistin A-d5) to correct for matrix effects. For stability studies, monitor hydrolysis in PBS or human serum at 37°C, and validate methods per ICH guidelines .
Q. How do pharmacokinetic/pharmacodynamic (PK/PD) discrepancies between in vitro and in vivo models affect CMS dosing optimization?
In vitro models often underestimate colistin’s prolonged half-life (18.5 hours in humans). Use hollow-fiber infection models to simulate human PK profiles. For critically ill patients, population PK models suggest a loading dose (480 mg CMS) followed by adjusted maintenance doses based on creatinine clearance. Unbound colistin fractions (26–41%) must be measured via equilibrium dialysis to refine PK/PD targets .
Q. What strategies improve CMS stability in infusion solutions for prolonged administration?
CMS degrades in saline or dextrose solutions at room temperature. Stabilize with buffers (pH 5.0–6.0) and store at 4°C for ≤24 hours. Precipitate formation can be mitigated by avoiding divalent cations (e.g., Mg²⁺). Validate stability via HPLC-UV at 214 nm, monitoring methanesulfonate adducts .
Q. How can novel drug delivery systems enhance CMS efficacy while reducing nephrotoxicity?
Dextrin-CMS conjugates demonstrate controlled release via amylase-mediated degradation, achieving sustained colistin levels with 3–4× lower kidney cell toxicity. Evaluate such systems in biofilm models (e.g., mucoid P. aeruginosa) using confocal microscopy to assess penetration and kill kinetics .
Q. What genomic and metabolomic approaches elucidate CMS resistance mechanisms in Acinetobacter baumannii?
Whole-genome sequencing of resistant isolates often reveals mutations in pmrAB or mgrB genes, which modify lipid A and reduce colistin binding. Complement with GC×GC-TOFMS metabolomics to identify disrupted pathways (e.g., cell wall precursor synthesis) and potential adjuvant targets .
Methodological Considerations
- Contradiction Resolution : Discrepancies in MIC values (e.g., Shigella spp. vs. Haemophilus influenzae) may arise from interspecies differences in membrane composition. Validate breakpoints using clinical outcome data and molecular typing .
- Data Interpretation : Account for CMS’s protein binding (60–74%) in PK models. Unbound colistin drives efficacy, necessitating free drug monitoring in critically ill patients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
